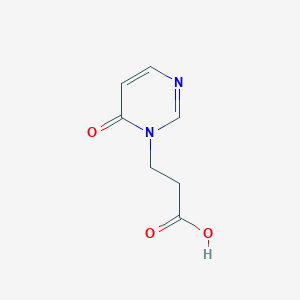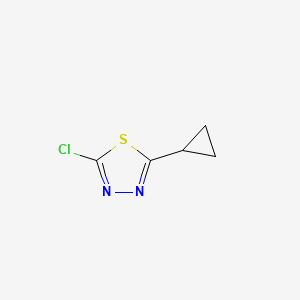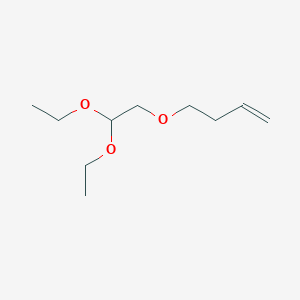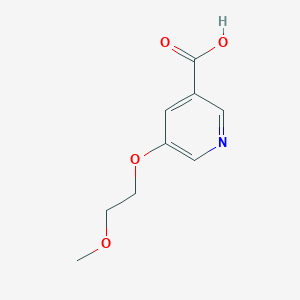
3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
Vue d'ensemble
Description
“3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid” consists of a pyrimidine ring attached to a propanoic acid group . The InChI code for this compound is 1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.15 . It is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Applications De Recherche Scientifique
Anticoagulant Activity : A study by Potapov et al. (2021) synthesized compounds, including derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid, demonstrating significant inhibitory activity against blood coagulation factors Xа and XIa (Potapov et al., 2021).
Anti-inflammatory Activity : Mokale et al. (2010) explored the anti-inflammatory effects of derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid. Most compounds in their series showed significant anti-inflammatory activity (Mokale et al., 2010).
Structural and UV Studies : The structural and UV characteristics of derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid were investigated in a study by Yao et al. (2013), providing insights into their molecular interactions (Yao et al., 2013).
Synthesis of Pharmaceutical Compounds : A study conducted by Hutchinson et al. (2003) involved synthesizing a compound related to 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid, showing potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Molecular Docking Studies : Research by Holam et al. (2022) involved synthesizing and conducting molecular docking studies on derivatives of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid to predict their affinity with CDK4 protein, a key target in cancer research (Holam et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-(6-oxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTWRECCLOASMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid | |
CAS RN |
1342973-78-7 | |
| Record name | 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)










![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)

